molecular formula C26H16Cl4N2O2 B14938174 N,N'-bis(2,4-dichlorophenyl)biphenyl-2,2'-dicarboxamide

N,N'-bis(2,4-dichlorophenyl)biphenyl-2,2'-dicarboxamide

Cat. No.: B14938174
M. Wt: 530.2 g/mol
InChI Key: DRRUYRMQOLOKAB-UHFFFAOYSA-N
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Description

N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with 1,1’-biphenyl-2,2’-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4-dichlorophenyl)isophthalamide
  • N,N’-Bis(2,4-dichlorophenyl)succinamide

Uniqueness

N,N’-BIS(2,4-DICHLOROPHENYL)-1,1’-BIPHENYL-2,2’-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of multiple aromatic rings and amide groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C26H16Cl4N2O2

Molecular Weight

530.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C26H16Cl4N2O2/c27-15-9-11-23(21(29)13-15)31-25(33)19-7-3-1-5-17(19)18-6-2-4-8-20(18)26(34)32-24-12-10-16(28)14-22(24)30/h1-14H,(H,31,33)(H,32,34)

InChI Key

DRRUYRMQOLOKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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